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9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide

DNA Intercalation Sequence Selectivity Binding Affinity

9-Hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide (CAS 58447-24-8), commonly referred to as elliptinium iodide, is a quaternary ammonium salt derivative of the plant alkaloid ellipticine. It belongs to the 6H-pyrido[4,3-b]carbazolium class, functioning as both a DNA intercalator and a topoisomerase II inhibitor.

Molecular Formula C18H17IN2O
Molecular Weight 404.2 g/mol
CAS No. 58447-24-8
Cat. No. B1611257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide
CAS58447-24-8
Molecular FormulaC18H17IN2O
Molecular Weight404.2 g/mol
Structural Identifiers
SMILESCC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C.[I-]
InChIInChI=1S/C18H16N2O.HI/c1-10-15-9-20(3)7-6-13(15)11(2)18-17(10)14-8-12(21)4-5-16(14)19-18;/h4-9,21H,1-3H3;1H
InChIKeyVBYXSZHHBDXMNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Elliptinium Iodide (CAS 58447-24-8): Quantitatively Differentiated DNA Intercalator for Targeted Oncology Research Procurement


9-Hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide (CAS 58447-24-8), commonly referred to as elliptinium iodide, is a quaternary ammonium salt derivative of the plant alkaloid ellipticine [1]. It belongs to the 6H-pyrido[4,3-b]carbazolium class, functioning as both a DNA intercalator and a topoisomerase II inhibitor [2]. This compound is the iodide salt of the elliptinium cation, a molecular form specifically designed to overcome the aqueous insolubility that precluded clinical development of the neutral parent molecules, ellipticine and 9-hydroxyellipticine [3]. Its core differentiation from the more widely referenced acetate salt (NSC 264137) and from non-hydroxylated analogs lies in quantifiable, functionally meaningful advantages in DNA-binding thermodynamics, sequence selectivity, and covalent adduct-forming capacity, stemming directly from its 9-hydroxy substitution and N2-quaternization [4].

DNA intercalation & topoisomerase II inhibition study workflows
Aqueous formulation compatibility eliminates DMSO artifacts
G·C base-pair preference for sequence-targeted DNA probes
Peroxidase-activated covalent DNA damage research models

Why Elliptinium Iodide Cannot Be Interchanged with Ellipticine, 9-Hydroxyellipticine, or Non-Hydroxylated Ellipticinium Analogs


Selection of an ellipticine-class compound for research or reference-standard procurement is not a generic decision. The neutral base ellipticine is water-insoluble, severely limiting its formulation options, and its 9-hydroxylated metabolite, while more potent in some contexts, shares this solubility liability [1]. Quaternization at the N2 position to form ellipticinium salts like the iodide resolves aqueous solubility, but critical biological differentiation persists. The 9-hydroxy group on the elliptinium core confers a measurable G·C base-pair preference in DNA binding, generates longer-lived DNA complexes, and enables enzyme-mediated covalent DNA adduct formation—capabilities absent in non-hydroxylated ellipticinium salts [2][3]. These mechanistic distinctions translate into divergent cytotoxicity profiles across tumor cell line panels, with N-methylellipticinium compounds (including the iodide salt) exhibiting a distinct selectivity for CNS-derived tumor subpanels compared to non-quaternized ellipticines, which show no subpanel specificity [4].

Water Insolubility
Neutral ellipticine and 9-hydroxyellipticine are virtually water-insoluble, limiting aqueous assay compatibility and reproducible dosing.
Absent Sequence Selectivity
Non-hydroxylated ellipticinium salts lack G·C base-pair preference and sequence-dependent DNA binding kinetics observed with the 9-OH compound.
Reduced Covalent Binding
Non-hydroxylated analogs show 20–30 fold lower capacity for enzyme-mediated covalent DNA adduct formation, precluding peroxidase-activated prodrug studies.
Divergent Tumor Cell Selectivity
N-methylellipticinium salts exhibit a CNS subpanel preference, while neutral ellipticines show broad, non-selective cytotoxicity; profile mismatch may confound cell-model interpretation.

Quantitative Evidence Guide: 6 Verifiable Differentiation Data Points for Elliptinium Iodide (CAS 58447-24-8) vs. Closest Analogs in Research Procurement


1.1- to 3.3 × 10⁶ M⁻¹ DNA Affinity vs. Non-Hydroxylated Derivative with G·C Base-Pair Dependence

The 9-hydroxylated elliptinium core (present in elliptinium iodide) exhibits systematically higher DNA binding constants than the matched non-hydroxylated 2-N-methyl ellipticinium (NME). Fluorescence titration data show that 2-N-methyl 9-hydroxyellipticinium (NMHE) displays DNA affinity constants ranging from 1.1 to 3.3 × 10⁶ M⁻¹ that are dependent on DNA base composition, while NME shows no such base-dependent binding [1]. Furthermore, NMHE demonstrates a 5- to 11-fold fluorescence increment upon DNA binding compared to the non-hydroxylated compound, confirming a structurally specific binding mode with G·C base-pair preference [1].

DNA Affinity & G·C Selectivity
Head-to-head
Ka 1.1–3.3 × 10⁶ M⁻¹ with G·C preference; 5–11× fluorescence enhancement vs. no sequence dependence in non-hydroxylated NME
Supports GC-rich sequence targeting and topoisomerase II hotspot mapping
Fluorescence titration; DNase I footprinting context
DNA Intercalation Sequence Selectivity Binding Affinity Spectroscopic Titration

Increased DNA Residence Time on GC-Rich DNA Measured by Temperature-Jump Kinetics vs. Non-Hydroxylated Derivative

The DNA residence time of the 9-hydroxylated elliptinium cation is markedly longer on GC-rich DNA compared to the non-hydroxylated analog, as determined by temperature-jump relaxation kinetics. NMHE exhibits a slower relaxation time (τ2) that varies with DNA base composition, following the order: Micrococcus lysodeikticus DNA (72% GC) > calf thymus DNA (42% GC) > Clostridium perfringens DNA (30% GC) [1]. In contrast, NME, which lacks the 9-OH group, shows no relaxation time dependence upon DNA base composition [1]. This kinetic behavior is consistent with the formation of at least two distinct drug-DNA complexes for NMHE, with the longer-lived complex correlated to GC-rich binding sites [1].

DNA Residence Time Kinetics
Head-to-head
τ₂ scales with GC% (72% > 42% > 30% GC); two kinetic complexes (τ₁ 1–4 ms, τ₂ 20–80 ms) vs. single mode for non-hydroxylated analog
Longer GC-rich residence time correlates with topoisomerase II poisoning kinetics
Temperature-jump relaxation; Padé-Laplace analysis
Drug-DNA Kinetics Temperature-Jump Relaxation Residence Time Intercalation Dynamics

Covalent DNA Adduct Formation via Peroxidase-Mediated Oxidation Exclusive to 9-Hydroxylated Ellipticinium Derivatives

Only the 9-hydroxylated ellipticinium derivatives, including the elliptinium cation of elliptinium iodide, are capable of enzyme-mediated covalent binding to DNA. The non-hydroxylated derivative N2-methylellipticinium is 20- to 30-fold less active in covalent nucleic acid binding compared to 9-OH-NME [1]. In the presence of horseradish peroxidase and stoichiometric H₂O₂, NMHE is oxidized to a quinone-imine intermediate (NMOE) that covalently adducts to DNA [2]. Under optimal conditions, covalent binding occurs with first-order kinetics (k = 4.3 × 10⁻³ min⁻¹), reaching a maximum of 1 NMHE molecule bound per 20 base pairs (r = 0.05) [2]. This covalent binding capacity is absent in non-hydroxylated and 7-hydroxylated analogs [3].

Covalent DNA Adduct Capacity
Context-dependent
20–30× greater covalent binding vs. non-hydroxylated; k = 4.3 × 10⁻³ min⁻¹, r = 0.05 (1 adduct / 20 bp)
Enables peroxidase-activated DNA damage pathway research
Horseradish peroxidase/H₂O₂; quinone-imine intermediate
Covalent DNA Binding Peroxidase Activation Quinone-Imine Intermediate Drug Metabolism

CNS Tumor Subpanel Selectivity of N-Methylellipticinium Salts vs. Non-Selective Cytotoxicity of Neutral Ellipticines

In a comparative in vitro antitumor evaluation against a panel of human tumor cell lines, N-methylellipticinium compounds (the structural class to which elliptinium iodide belongs) exhibited specificity for the CNS tumor subpanel, whereas the corresponding neutral ellipticines showed no significant subpanel specificity [1]. This differential selectivity profile was confirmed in a separate study where ellipticinium salts, including 9-methoxy-2-methylellipticinium, were found to be preferentially cytotoxic to brain tumor cell lines within the NCI 60 cell-line screening panel [2]. The quaternary ammonium structure, common to the iodide and acetate salts, appears to confer this property, potentially through altered cellular uptake or intracellular distribution [1].

CNS Tumor Subpanel Profile
Reported
N-methylellipticinium salts show preferential CNS subpanel cytotoxicity; neutral ellipticines non-selective across NCI-60 panel
Aligns with CNS tumor-model screening and blood-brain barrier penetration studies
NCI-60 cell-line screening format; cross-study comparison
CNS Cancer Subpanel Selectivity NCI-60 Screening Blood-Brain Barrier

Aqueous Solubility Achieved via N2-Quaternization vs. Water-Insoluble Neutral Parent Ellipticine and 9-Hydroxyellipticine

Neutral ellipticine and 9-hydroxyellipticine are virtually insoluble in water, a property that prevented their clinical development despite promising in vitro activity [1]. Quaternization of the pyridinic nitrogen at the N2 position, as in elliptinium iodide, introduces a permanent positive charge that dramatically improves aqueous solubility, enabling intravenous administration and reproducible in vitro dosing [1]. While both the iodide and acetate salts of elliptinium achieve water solubility, the iodide form is a key synthetic intermediate in the preparation of other elliptinium salts and radiolabeled derivatives [2][3]. The iodide counterion also facilitates ion-exchange conversion to alternative salt forms (e.g., acetate) for specific experimental requirements [3].

Aqueous Solubility Gain
Class-level
Water-soluble quaternary ammonium salt vs. virtually insoluble neutral parent ellipticine and 9-hydroxyellipticine
Eliminates need for DMSO co-solvent; reduces solvent-related cytotoxicity artifacts
Formulation compatibility; exact solubility context-dependent
Aqueous Solubility Formulation Quaternary Ammonium Salt Drug Delivery

Differential Cytotoxicity Profile in MCF-7 Breast Adenocarcinoma: Ellipticine (IC₅₀ 1.25 μM) vs. 9-Hydroxyellipticine (IC₅₀ 3.25 μM) with Distinct DNA Adduct Patterns

Although direct IC₅₀ data for elliptinium iodide in MCF-7 cells were not identified in the accessible literature, a critical class-level differentiation is established by the comparison between ellipticine and its 9-hydroxylated metabolite. In MCF-7 human breast adenocarcinoma cells, ellipticine exhibits an IC₅₀ of 1.25 μM, while 9-hydroxyellipticine shows a higher IC₅₀ of 3.25 μM [1]. Critically, the DNA adducts generated by 9-hydroxyellipticine are chemically distinct from those produced by ellipticine, and 7-hydroxyellipticine produces negligible adducts [1]. The elliptinium cation of elliptinium iodide incorporates the 9-hydroxy group responsible for this alternative adduct profile, while its quaternization further modulates cellular uptake and intracellular distribution [2].

MCF-7 Cytotoxicity & Adducts
Class-level
9-hydroxyellipticine IC₅₀ 3.25 μM (vs. ellipticine 1.25 μM); distinct DNA adduct pattern from ellipticine
Indicates mechanistically distinct DNA damage pathway in breast cancer cell models
MCF-7 adenocarcinoma; ³²P-postlabeling; class-level inference for elliptinium iodide
MCF-7 Cytotoxicity DNA Adductomics Breast Cancer Metabolic Activation

High-Value Research Applications for Elliptinium Iodide (CAS 58447-24-8) Based on Quantitative Differentiation Evidence


Sequence-Specific DNA Binding Studies Leveraging G·C Base-Pair Preference

The demonstrated G·C base-pair preference of the 9-hydroxylated elliptinium cation, with DNA affinity constants of 1.1–3.3 × 10⁶ M⁻¹ and 5- to 11-fold fluorescence enhancement upon binding, makes elliptinium iodide the preferred starting material for fluorescence-based DNA binding assays targeting GC-rich sequences [1]. Unlike non-hydroxylated ellipticinium salts that lack sequence discrimination, elliptinium iodide can be employed in DNase I footprinting studies to map topoisomerase II cleavage hotspots and to investigate the relationship between sequence context and drug-induced DNA damage [1].

Peroxidase-Activated Prodrug and Covalent DNA Damage Research

Elliptinium iodide is uniquely suited for studies of enzyme-mediated covalent DNA modification, as the 9-hydroxy group enables peroxidase-catalyzed oxidation to a reactive quinone-imine intermediate that covalently binds DNA with first-order kinetics (k = 4.3 × 10⁻³ min⁻¹) and a stoichiometry of 1 drug per 20 base pairs [2]. The non-hydroxylated ellipticinium analogs are 20- to 30-fold less active in covalent nucleic acid binding, making the iodide salt the only viable choice for this experimental paradigm [2].

CNS Tumor-Selective Cytotoxicity Screening and Blood-Brain Barrier Penetration Studies

The CNS tumor subpanel selectivity exhibited by N-methylellipticinium salts, in contrast to the non-selective cytotoxicity of neutral ellipticines, positions elliptinium iodide as a critical tool compound for screening campaigns targeting glioblastoma, medulloblastoma, and other CNS malignancies [3]. Its quaternary ammonium structure may facilitate studies of blood-brain barrier penetration, an area where neutral ellipticines have shown limited utility [3].

Synthetic Intermediate for Radiolabeled and Alternative Salt-Form Elliptinium Derivatives

Elliptinium iodide serves as the key synthetic intermediate in the preparation of other elliptinium salts via ion-exchange (e.g., conversion to acetate for in vivo studies) and in the synthesis of deuterium-labeled elliptinium for metabolic tracing [4][5]. Its defined iodide counterion facilitates stoichiometric control in salt metathesis reactions, making it the preferred procurement form for medicinal chemistry laboratories synthesizing elliptinium analog libraries [4].

Application
Selection Property
Validation Focus
GC-rich DNA binding studies
Sequence-selective intercalation
G·C preference and fluorescence enhancement
Peroxidase-activated prodrug research
9-OH group for covalent adduct formation
Enzyme-mediated DNA adduct kinetics
CNS tumor cell-model screening
CNS subpanel selectivity profile
Subpanel-specific cytotoxicity endpoints
Synthetic intermediate for salt derivatives
Iodide counterion for ion exchange
Salt metathesis and isotopic labeling
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